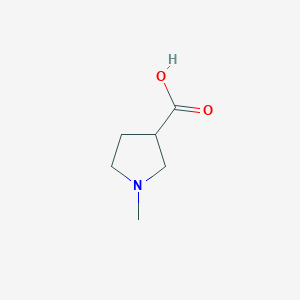

1-Methylpyrrolidine-3-carboxylic acid

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. nih.govoist.jp The significance of this scaffold in modern organic chemistry stems from several key factors. Firstly, the saturated and non-planar nature of the pyrrolidine ring allows for the creation of three-dimensional structures, which is crucial for specific molecular recognition and biological activity. nih.gov This is in contrast to flat, aromatic systems, offering a greater exploration of chemical space. nih.gov

Secondly, the presence of a nitrogen atom within the ring imparts basicity and nucleophilicity, making it a key interaction point in biological systems and a reactive center for chemical transformations. The pyrrolidine scaffold's stereochemistry can be readily controlled, allowing for the synthesis of specific enantiomers or diastereomers, which is often critical for therapeutic efficacy. nih.gov Furthermore, the pyrrolidine ring is structurally related to the amino acid proline, providing a biocompatible foundation for the design of novel bioactive molecules. oist.jp

Overview of 1-Methylpyrrolidine-3-carboxylic Acid as a Foundational Heterocycle

This compound serves as a prime example of a foundational pyrrolidine-based heterocycle. Its structure features a pyrrolidine ring with a methyl group on the nitrogen atom and a carboxylic acid group at the 3-position. The N-methyl group enhances the compound's stability and modulates its lipophilicity, which can be advantageous for its pharmacokinetic properties in drug design. smolecule.com The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures.

This compound's chirality at the 3-position introduces the potential for stereospecific interactions with biological targets. The combination of the pyrrolidine ring, the N-methyl group, and the carboxylic acid functionality makes this compound a versatile and valuable building block in synthetic chemistry. chemimpex.com

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | Off-white solid |

| CAS Number | 412281-11-9 |

| PubChem CID | 322598 |

Note: The properties listed are based on available data and may vary slightly between different sources.

Scope and Impact in Interdisciplinary Scientific Domains

The application of this compound and its derivatives extends across multiple scientific disciplines, highlighting its interdisciplinary significance.

Pharmaceutical Development: This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents, with a particular emphasis on drugs targeting neurological disorders. chemimpex.com The pyrrolidine scaffold is known to interact with various receptors and enzymes in the central nervous system. smolecule.com For instance, derivatives of pyrrolidine-3-carboxylic acid have been investigated for their potential as modulators of dopamine (B1211576) transporters, which are implicated in conditions like Parkinson's disease and depression. smolecule.com Research has also explored the use of pyrrolidine-2,5-dione derivatives, structurally related to this compound, in the development of anticonvulsant drugs. nih.gov

Biochemical Research: In the field of biochemistry, this compound is utilized in studies concerning amino acid metabolism. chemimpex.com Its structural similarity to proline allows it to be used as a probe to investigate metabolic pathways and enzyme kinetics. Understanding these processes is fundamental to deciphering the cellular mechanisms underlying health and disease.

Polymer Chemistry: The unique properties of this compound also lend themselves to applications in materials science. It can be incorporated into polymer chains to modify their physical and chemical properties. chemimpex.com For example, its inclusion can enhance the flexibility, strength, and thermal stability of polymers, leading to the development of new materials with tailored functionalities for a range of applications.

Agrochemicals: The pyrrolidine scaffold is also found in a number of agrochemicals. This compound can serve as a precursor for the synthesis of novel herbicides and pesticides, contributing to the development of more effective and selective crop protection agents. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFIWDOHOWUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948593 | |

| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-60-1 | |

| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylpyrrolidine 3 Carboxylic Acid and Its Analogs

Classical Organic Synthesis Strategies

Classical methods provide foundational routes to the pyrrolidine (B122466) ring system, often focusing on robust and well-established chemical transformations. These strategies typically involve the formation of the heterocyclic ring from acyclic precursors or the modification of existing pyrrolidine structures.

Multi-Step Conversions from Precursor Molecules

The construction of the 1-methylpyrrolidine-3-carboxylic acid skeleton from acyclic precursors is a fundamental approach. One common strategy begins with the Michael addition of a glycine (B1666218) equivalent to an α,β-unsaturated ester, followed by N-alkylation and subsequent intramolecular cyclization. For instance, the reaction of diethyl malonate with a suitable electrophile can initiate the formation of a carbon backbone, which, after a series of transformations including amination, methylation, and cyclization, yields the target pyrrolidine ring. Another pathway involves starting from amino acids like glutamic acid, which can be chemically modified through reduction, activation of the hydroxyl group, and subsequent intramolecular nucleophilic substitution by the nitrogen atom to form the pyrrolidine ring, followed by N-methylation.

Derivatization of Pre-formed Pyrrolidine Rings

A more direct classical approach involves the chemical modification of a pre-existing pyrrolidine ring. Commercially available pyrrolidine-3-carboxylic acid or its esters serve as ideal starting materials. The key transformation in this strategy is the N-methylation of the secondary amine of the pyrrolidine ring. Standard methylation procedures, such as the Eschweiler-Clarke reaction using formic acid and formaldehyde (B43269), or reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride, are effectively employed.

Alternatively, naturally abundant and chirally pure precursors like 4-hydroxyproline (B1632879) can be utilized. mdpi.com A multi-step sequence involving protection of the amine and carboxylic acid functionalities, oxidation of the hydroxyl group at C4 to a ketone, followed by further modifications and eventual N-methylation, can lead to various substituted this compound analogs. nih.gov

Carbon-Carbon Bond Forming Reactions for Ring Construction

The formation of the pyrrolidine ring itself through strategic carbon-carbon bond formation represents a cornerstone of classical synthesis. Intramolecular cyclization is a prominent method, where an acyclic precursor containing both a nucleophilic amine and an electrophilic carbon center is induced to form the five-membered ring. nih.gov For example, a γ-haloamine or a related substrate can undergo intramolecular nucleophilic substitution to forge the C-N bond and complete the ring structure.

Furthermore, cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, have been extensively studied for constructing substituted pyrrolidines. osaka-u.ac.jpnih.gov In this approach, an azomethine ylide, often generated in situ from an amino acid and an aldehyde, reacts with a dipolarophile (an alkene) to form the pyrrolidine ring in a single, often stereoselective, step. nih.govbeilstein-journals.org The substituents on both the ylide and the alkene dictate the final substitution pattern on the pyrrolidine ring, allowing for the introduction of a carboxylic acid precursor at the 3-position.

Asymmetric Synthesis Approaches

Modern synthetic efforts have increasingly focused on asymmetric methods to produce enantiomerically pure this compound and its analogs. These approaches are critical for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. Organocatalysis has emerged as a powerful tool in this domain.

Organocatalytic Enantioselective Reactions

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, avoiding the use of metal catalysts. For the synthesis of pyrrolidine derivatives, chiral amines, often derived from proline, are commonly used. These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, which then react stereoselectively.

A highly effective and atom-economical strategy for the asymmetric synthesis of pyrrolidine-3-carboxylic acid analogs is the organocatalytic enantioselective Michael addition. rsc.org This approach has been successfully developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.net

The key step involves the conjugate addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, catalyzed by a chiral organocatalyst. The resulting Michael adduct, which contains nitro, keto, and ester functionalities, is then subjected to a reductive cyclization. Treatment with a reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere, simultaneously reduces the nitro group to an amine and facilitates an intramolecular reductive amination with the ketone, directly forming the substituted pyrrolidine ring. rsc.orgresearchgate.net

This two-step sequence provides a concise route to compounds like 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess (up to 97% ee). researchgate.net The choice of organocatalyst is crucial for achieving high stereoselectivity in the initial Michael addition step.

| Michael Acceptor (Enoate) | Michael Donor (Nitroalkane) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| Methyl 4-oxo-pent-2-enoate | Nitromethane | (S)-Diphenylprolinol silyl (B83357) ether | 90 | - | 97 |

| Ethyl 4-oxo-hex-2-enoate | Nitromethane | (S)-Diphenylprolinol silyl ether | 85 | - | 95 |

| Methyl 4-oxo-pent-2-enoate | Nitroethane | Thiourea-based catalyst | 88 | 85:15 | 92 (major) |

| Ethyl 4-oxo-4-phenyl-but-2-enoate | Nitromethane | (S)-Diphenylprolinol silyl ether | 92 | - | 98 |

Enantioselective Aldol (B89426) and Mannich Reactions

Enantioselective Aldol and Mannich reactions are powerful tools for the asymmetric synthesis of carbon-carbon and carbon-nitrogen bonds, respectively, and have been applied to the synthesis of pyrrolidine derivatives. While direct Aldol-type approaches for this compound are less commonly reported, the Mannich reaction has been a focal point of research.

Pyrrolidine-3-carboxylic acid and its derivatives have been successfully employed as organocatalysts in enantioselective anti-selective Mannich-type reactions. acs.org For instance, both (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid have been shown to efficiently catalyze the reaction between aldehydes or ketones and α-imino esters, yielding anti-Mannich products with high diastereoselectivities (up to 99:1) and enantioselectivities (up to >99% ee). acs.org The presence of the carboxylic acid group at the 3-position of the pyrrolidine ring is crucial for controlling the stereochemical outcome of the reaction. acs.org

Further enhancements in enantioselectivity have been achieved by using additives. For example, the addition of potassium carbonate to reactions catalyzed by 3-pyrrolidinecarboxylic acid in Mannich-type reactions of cyclohexanone (B45756) with N-p-methoxyphenyl-protected imines of arylaldehydes improved the enantioselectivities while maintaining the anti-diastereoselectivity. acs.org

The general scheme for the organocatalytic enantioselective Mannich reaction leading to precursors of substituted pyrrolidine-3-carboxylic acids can be summarized as follows:

Scheme 1: General Enantioselective Mannich Reaction

Where the catalyst is a chiral pyrrolidine derivative.

While the focus has often been on the catalytic activity of these pyrrolidine derivatives, the synthesis of enantiomerically pure 3-methyl-beta-proline, an analog, has been achieved through asymmetric phase-transfer catalyzed alkylation. researchgate.net This synthesized compound was then investigated for its catalytic activity in Mannich-type reactions. researchgate.net

Chiral Pool Synthesis Utilization

Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a common and effective strategy for the synthesis of chiral molecules like this compound and its analogs. Amino acids, in particular L-proline and L-hydroxyproline, are prominent starting materials in this approach due to their inherent chirality and pyrrolidine ring structure. mdpi.com

The synthesis of various pyrrolidine-containing drugs often commences from these cyclic precursors. mdpi.com For example, (S)-prolinol, which is derived from the reduction of proline, serves as a starting compound for numerous pharmaceuticals. mdpi.com Similarly, (2S,4R)-4-hydroxypyrrolidine carboxylic acid is a key precursor for antibiotics like Ertapenem and Meropenem. mdpi.com

A typical synthetic route starting from the chiral pool can be illustrated by the multi-step synthesis of a (R)-3-Methylpyrrolidine-3-Carboxylic Acid analog, which begins with diethyl methylmalonate. usm.eduusm.edu This synthesis involves several steps, including substitution, cyclization to form the pyrrolidinone ring, and subsequent modifications to yield the final product. usm.edu The use of chiral auxiliaries or resolving agents at different stages ensures the desired stereochemistry.

The following table summarizes some common chiral pool precursors for pyrrolidine derivatives:

| Chiral Pool Precursor | Common Transformations | Target Pyrrolidine Derivatives |

| L-Proline | Reduction, Alkylation, Amidation | Prolinol derivatives, Substituted prolines |

| L-Hydroxyproline | Esterification, Oxidation, Mesylation | 4-substituted pyrrolidines, Carbapenems |

| Diethyl methylmalonate | Alkylation, Cyclization, Hydrolysis | 3-methylpyrrolidine-3-carboxylic acid analogs |

Diastereoselective Synthesis Protocols

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple stereocenters in a molecule. In the context of this compound analogs, diastereoselective approaches often involve the addition of nucleophiles to chiral precursors or the use of chiral catalysts to direct the formation of a specific diastereomer.

One notable example is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgcore.ac.uk This reaction has been developed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.uk For instance, the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was achieved in a two-step process involving this Michael addition followed by cyclization. researchgate.netrsc.orgcore.ac.uk

The key to this diastereoselectivity lies in the use of a chiral organocatalyst that directs the approach of the nucleophile to the Michael acceptor. The subsequent cyclization of the Michael adduct then proceeds in a stereocontrolled manner to form the pyrrolidine ring with the desired relative stereochemistry.

The following table provides an overview of a diastereoselective synthesis of a 5-substituted pyrrolidine-3-carboxylic acid derivative:

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Final Product | Diastereomeric Ratio | Enantiomeric Excess |

| 4-oxo-pent-2-enoate | Nitromethane | Chiral amine | Michael adduct | 5-methylpyrrolidine-3-carboxylic acid | High | 97% ee |

Biocatalytic and Enzymatic Pathways to this compound and its Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. While specific enzymatic pathways for the direct synthesis of this compound are not extensively documented in readily available literature, the enzymatic synthesis of pyrrolidine derivatives, in general, is an active area of research. nih.gov

For example, pig liver esterase (PLE) has been used in the enantioselective hydrolysis of a prochiral diester to generate a chiral monoester, a key step in the synthesis of a (R)-3-Methylpyrrolidine-3-Carboxylic Acid analog. usm.edu This enzymatic resolution effectively establishes the desired stereocenter early in the synthetic sequence.

Furthermore, research into novel pyrrolidinone and pyrrolidine derivatives has explored their activity as enzyme inhibitors, indicating the biochemical relevance of this class of compounds. nih.gov The development of biocatalytic routes often involves screening for suitable enzymes from natural sources or engineering existing enzymes to achieve the desired activity and selectivity for a specific substrate.

Optimization and Scale-Up Considerations in Synthesis Research

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization and consideration of various factors to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound and its analogs, several aspects are crucial for scale-up.

One of the primary challenges in organocatalysis, which is often employed in the synthesis of chiral pyrrolidines, is the catalyst loading. While laboratory-scale reactions might tolerate higher catalyst loadings, for industrial applications, minimizing the amount of catalyst is essential to reduce costs. Research has focused on developing highly active catalysts that can be used in low molar percentages. mdpi.com

Solvent selection is another critical factor. The insolubility of some organocatalysts, like L-proline, in many organic solvents can limit their reactivity and efficiency. usm.edu Therefore, finding suitable solvent systems or developing more soluble catalyst analogs is an important area of optimization. usm.edu

A patent for the preparation of pyrrolidine-3-carboxylic acids describes a process involving the enantioselective hydrogenation of a 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative. google.com The process was optimized for solvent (methanol) and reaction conditions (temperature and pressure) to achieve high yield and enantiomeric purity on a larger scale. google.com The purification of the final product and the separation and recycling of the catalyst are also key considerations for an efficient industrial process. google.com

The following table highlights key parameters for optimization in the scale-up of pyrrolidine-3-carboxylic acid synthesis:

| Parameter | Laboratory Scale Consideration | Scale-Up Challenge | Optimization Strategy |

| Catalyst Loading | Often 10-30 mol% | High cost and potential for product contamination | Development of highly active catalysts, catalyst recycling |

| Solvent | Wide range of solvents can be used | Cost, safety, environmental impact, and solubility issues | Use of greener solvents, development of solvent-free conditions, use of soluble catalyst analogs |

| Reaction Time | Can be long | Reduced plant throughput and increased cost | Optimization of temperature, pressure, and catalyst concentration |

| Purification | Chromatography is common | Chromatography is expensive and not easily scalable | Crystallization, extraction, and distillation |

| Safety | Standard laboratory precautions | Handling of hazardous reagents and exothermic reactions | Process safety studies and engineering controls |

Advanced Reaction Chemistry of 1 Methylpyrrolidine 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for the chemical modification of 1-methylpyrrolidine-3-carboxylic acid, enabling the formation of esters, amides, and other derivatives.

The conversion of this compound to its corresponding esters is a fundamental transformation that can be achieved through several established methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

Another approach involves the use of aromatic carboxylic anhydrides, such as 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) (BTFBA), in the presence of a Lewis acid catalyst. This method can be highly efficient for the synthesis of various carboxylic esters. nih.gov The reaction proceeds through the formation of a mixed anhydride, which is then nucleophilically attacked by the alcohol.

The choice of esterification method depends on the specific alcohol being used and the desired reaction conditions. For sensitive substrates, milder conditions may be necessary to avoid side reactions.

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Heat, often with the alcohol as solvent | Reversible reaction; removal of water drives the equilibrium. masterorganicchemistry.com |

| Alkyl Halide Esterification | Alkyl Halide, Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous polar aprotic solvent (e.g., DMF, Acetone) | Suitable for a wide range of alkyl halides. |

| Carbodiimide-Mediated Esterification | Alcohol, Carbodiimide (e.g., DCC, EDC), DMAP (catalyst) | Anhydrous aprotic solvent (e.g., DCM, THF) | Mild conditions, suitable for sensitive substrates. |

| Anhydride-Based Esterification | Alcohol, Aromatic Carboxylic Anhydride (e.g., BTFBA), Lewis Acid Catalyst | Anhydrous non-polar solvent | Highly efficient and versatile method. nih.gov |

This table presents generally applicable methods for the esterification of carboxylic acids.

The formation of an amide bond by reacting the carboxylic acid group of this compound with an amine is a crucial transformation, particularly in the synthesis of biologically active compounds. Direct condensation of a carboxylic acid and an amine is typically inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

A variety of peptide coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity if the reactants are chiral. nih.gov These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine.

Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and uronium/aminium salts (e.g., HATU, HBTU). nih.govgoogle.com The choice of reagent and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, can influence the reaction efficiency and suppress side reactions like racemization. google.com For instance, PyAOP has been shown to be particularly effective for coupling N-methylated amino acids. google.com

Table 2: Selected Peptide Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproducts | Key Features |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Ureas | Widely used; DCC byproduct is poorly soluble, while EDC byproduct is water-soluble. google.com |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphine oxides | High coupling efficiency, low racemization; PyAOP is effective for hindered couplings. google.com |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Tetramethylurea | Fast reaction rates and high yields. nih.gov |

| Organophosphorus Esters | DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | Diethyl phosphate (B84403) | Low epimerization, useful for sensitive amino acids. google.com |

This table summarizes common coupling reagents used in amide synthesis from carboxylic acids.

The removal of the carboxyl group from this compound, a process known as decarboxylation, can be achieved through several methods, often requiring elevated temperatures or the use of specific reagents. The stability of the resulting carbanion intermediate plays a crucial role in the ease of decarboxylation.

For amino acids, decarboxylation can be facilitated by heating in a high-boiling solvent in the presence of a ketone, which is thought to proceed through an imine intermediate. nih.gov Photochemical methods offer a milder approach, such as the decarboxylation of amino acid-derived thioacids via carbonyl sulfide (B99878) (COS) elimination. google.com Electrochemical methods, like the Hofer-Moest reaction, involve the anodic decarboxylation of a carboxylate to generate a carbocation, which can then be trapped by a nucleophile. researchgate.net

Table 3: Methods for the Decarboxylation of Amino Acids

| Method | Key Reagents/Conditions | Intermediate | Notes |

|---|---|---|---|

| Thermal Decarboxylation | High-boiling solvent (e.g., cyclohexanol), Ketone catalyst | Imine | Requires high temperatures. nih.gov |

| Photochemical Decarboxylation | Conversion to thioacid, photoinitiation | Thiyl radical, Carbon-centered radical | Milder conditions compared to thermal methods. google.com |

| Electrochemical Decarboxylation (Hofer-Moest) | Anodic oxidation | Carbocation | Can be used for intramolecular cyclization reactions. researchgate.net |

| Barton Decarboxylation | Conversion to N-acyloxyphthalimide, radical initiator | Alkyl radical | A radical reductive decarboxylation. rsc.org |

This table outlines various decarboxylation methods applicable to amino acid derivatives.

Transformations Involving the N-Methyl Pyrrolidine (B122466) Moiety

The N-methyl pyrrolidine ring of this compound can also undergo various transformations. The tertiary amine nitrogen is nucleophilic and can be oxidized or quaternized.

One common reaction is the formation of the N-oxide by treatment with an oxidizing agent such as hydrogen peroxide or a peroxyacid like m-CPBA. nih.govnih.gov The resulting N-oxide can exhibit different solubility and coordination properties compared to the parent amine.

The N-methyl group can be removed through N-demethylation reactions. This is a key transformation in the synthesis of various pharmaceutical compounds. researchgate.net Methods for N-demethylation often involve reaction with chloroformates followed by hydrolysis, or oxidative methods. For instance, ferrocene (B1249389) has been used as a catalyst for the N-demethylation of N-methyl alkaloids under Polonovski-type conditions. researchgate.net

Quaternization of the nitrogen atom with an alkyl halide leads to the formation of a pyrrolidinium (B1226570) salt. These salts can undergo ring-opening reactions when treated with a strong base, leading to the formation of amino alcohols. researchgate.netlookchem.com The regioselectivity of the ring opening is influenced by steric and electronic factors. lookchem.com

Stereospecific and Stereoselective Transformations

If this compound is used in an enantiomerically pure form, its stereocenter can influence the stereochemical outcome of subsequent reactions. Stereoselective synthesis of derivatives of pyrrolidine-3-carboxylic acid has been achieved through various methods, including asymmetric Michael additions. rsc.orgresearchgate.net

For racemic this compound, resolution of the enantiomers can be accomplished. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral base, such as brucine, strychnine, or a synthetic chiral amine. libretexts.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org After separation, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid.

Derivatization for Enhanced Chemical Properties and Reactivity

The chemical properties and reactivity of this compound can be modified through derivatization of its carboxylic acid group. For example, reduction of the carboxylic acid to a primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgquora.com The resulting alcohol can then undergo further reactions, such as oxidation or conversion to a leaving group for nucleophilic substitution.

Derivatization can also be employed to enhance solubility or to introduce a functional handle for further conjugation. For instance, coupling with a bifunctional linker can allow for the attachment of the molecule to a solid support or a biomolecule. Chiral derivatizing agents can be used to determine the enantiomeric purity of this compound by forming diastereomers that can be distinguished by techniques such as NMR spectroscopy or chromatography. tcichemicals.com

Applications in Medicinal Chemistry and Pharmaceutical Development

1-Methylpyrrolidine-3-carboxylic Acid as a Core Pharmacophore in Drug Design

The five-membered pyrrolidine (B122466) ring is a prominent nitrogen heterocycle frequently utilized by medicinal chemists to develop treatments for human diseases. researchgate.netnih.gov The significant interest in this saturated scaffold is driven by several key factors that make it an excellent pharmacophore. Firstly, the sp³-hybridized carbons of the pyrrolidine ring allow for efficient exploration of three-dimensional pharmacophore space, which is crucial for optimizing interactions with biological targets. researchgate.netnih.gov Secondly, the non-planar nature of the ring, a phenomenon known as "pseudorotation," contributes to increased 3D coverage compared to flat aromatic rings. researchgate.netnih.gov This complexity can improve druggability by favorably modifying properties such as solubility and lipophilicity. nih.gov

The structure of this compound incorporates these beneficial features. The methyl group at the 1-position and the carboxylic acid at the 3-position provide specific points for chemical modification, allowing for the fine-tuning of a compound's steric and electronic properties. The stereochemistry of the substituents on the pyrrolidine ring can drastically alter the biological profile of a drug candidate due to different binding modes with enantioselective proteins like enzymes and receptors. researchgate.netnih.gov This makes the this compound scaffold a versatile building block for creating diverse libraries of compounds in the drug discovery process. chemimpex.comsmolecule.com

Design and Synthesis of Novel Biologically Active Compounds

The this compound framework serves as a foundational element for the synthesis of a wide range of biologically active molecules. Its inherent structural properties are leveraged to design compounds targeting various pathological conditions.

The pyrrolidine scaffold is a key component in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.com Derivatives of this compound have shown potential in modulating the dopaminergic system, making them valuable candidates for conditions like Parkinson's disease and depression. smolecule.com Research has indicated that these derivatives can interact with dopamine (B1211576) transporters, influencing neurotransmitter homeostasis. smolecule.com

For instance, in experimental models of Parkinson's disease, certain pyrrolidine derivatives have demonstrated neuroprotective effects against the loss of dopaminergic neurons. smolecule.com The mechanism is believed to involve the preservation of vesicular dopamine storage and the reduction of cytosolic dopamine accumulation, which helps prevent cell death caused by oxidative stress. smolecule.com The carboxylic acid functionality at the 3-position of the pyrrolidine ring is often crucial for providing the optimal spatial arrangement for interaction within the transporter binding pocket. smolecule.com

The versatility of the pyrrolidine scaffold extends to the design of specific enzyme inhibitors and receptor agonists.

Enzyme Inhibitors: Pyrrolidine amide derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), a key enzyme in the degradation of fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA). nih.govrsc.org The pharmacological inhibition of NAAA can restore PEA levels, offering therapeutic benefits in managing inflammation and pain. rsc.org In these inhibitors, the pyrrolidine group is a core component, and modifications to other parts of the molecule, such as linker chains and terminal phenyl groups, are explored to enhance potency and selectivity. nih.gov

Receptor Agonists: Derivatives of pyrrolidine-3-carboxylic acid have been successfully developed as potent agonists for peroxisome proliferator-activated receptors (PPARs). nih.gov Specifically, a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives were found to act as dual agonists for PPARα and PPARγ. nih.gov These receptors are involved in regulating glucose metabolism and dyslipidemia, making them targets for type 2 diabetes treatments. nih.gov The synthesis of these compounds often involves 1,3-dipolar cycloaddition reactions to construct the substituted pyrrolidine ring. nih.gov

With the rise of antibiotic-resistant pathogens, there is a continuous search for new antimicrobial agents. nih.gov Derivatives of pyrrolidine-3-carboxylic acid have emerged as a promising scaffold in this area. nih.govekb.eg Various synthetic modifications have led to compounds with significant activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

For example, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their corresponding hydrazones were synthesized and evaluated for their antibacterial efficacy. nih.gov Several of these compounds demonstrated potent inhibition of bacterial strains, including Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus, and Escherichia coli. nih.gov One particular hydrazone derivative with a 5-nitrothien-2-yl fragment showed activity that surpassed the control antibiotic cefuroxime (B34974) against most of the tested strains and was also effective at disrupting bacterial biofilms. nih.gov

The table below summarizes the antimicrobial activity of selected 5-oxopyrrolidine derivatives.

| Compound Derivative | Target Organism | Observed Activity (MIC in µg/mL) | Reference Drug (MIC in µg/mL) |

|---|---|---|---|

| Hydrazone with 5-nitrothien-2-yl moiety | S. aureus | 3.9 | Cefuroxime (7.8) |

| Hydrazone with 5-nitrothien-2-yl moiety | L. monocytogenes | 3.9 | Cefuroxime (7.8) |

| Hydrazone with 5-nitrothien-2-yl moiety | B. cereus | 3.9 | Cefuroxime (7.8) |

| Hydrazone with 5-nitrothien-2-yl moiety | E. coli | 7.8 | Cefuroxime (7.8) |

| Hydrazone with benzylidene moiety | S. aureus | 3.9 | Cefuroxime (7.8) |

| Derivative 21 (with 5-nitrothiophene) | Multidrug-resistant S. aureus | 1-8 | Not specified |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. researchgate.net For derivatives of this compound, SAR studies have provided critical insights across different biological targets.

In the development of PPAR agonists, SAR studies revealed that the cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov Furthermore, the nature of the substituent on the nitrogen atom was found to be crucial, with N-carbamoyl and N-aryl-substituted analogs providing potent and balanced PPARα/γ dual agonists. nih.gov

For NAAA inhibitors based on a pyrrolidine amide scaffold, SAR data showed that small, lipophilic substituents at the 3-position of a terminal phenyl group were preferable for optimal potency. nih.gov The flexibility of the linker chain connecting the pyrrolidine ring to the phenyl group also played a role; conformationally flexible linkers increased inhibitory potency but decreased selectivity over the related enzyme FAAH, whereas more rigid linkers improved selectivity. nih.govrsc.org

The stereochemistry of the pyrrolidine ring itself is a key determinant of activity. In one study on antiestrogen (B12405530) compounds, the specific orientation of a methyl group on the pyrrolidine ring (3-R-methylpyrrolidine vs. 3-S-methylpyrrolidine) determined whether the compound acted as a pure antagonist and selective degrader of the estrogen receptor α (ERα), a profile sought for treating breast cancer. nih.gov

Pro-drug Strategies and Bioavailability Enhancement utilizing this compound Derivatives

One of the challenges in drug development is ensuring that an active compound can reach its target in the body, a property known as bioavailability. Compounds with charged functional groups, such as the carboxylic acid in this compound, often exhibit low membrane permeability and poor oral bioavailability. nih.gov

A common and effective method to overcome this is the prodrug approach. researchgate.net A prodrug is an inactive or less active derivative of a drug that is converted into the active form in vivo through enzymatic or chemical transformation. researchgate.net For molecules containing a carboxylic acid, a frequent strategy is to mask this polar group by converting it into an ester. nih.govresearchgate.net

This strategy is directly applicable to this compound and its derivatives. By converting the carboxylic acid to an ester (e.g., an ethyl or methyl ester), the polarity of the molecule is reduced. This more lipophilic ester prodrug can more easily cross cell membranes in the gastrointestinal tract, enhancing absorption into the bloodstream. nih.gov Once absorbed, ubiquitous esterase enzymes in the body hydrolyze the ester, releasing the active carboxylic acid at its site of action. nih.govresearchgate.net This approach has been successfully used for numerous commercial drugs, such as the antiviral oseltamivir, where an ethyl ester prodrug strategy improved oral bioavailability from ~5% for the parent acid to 80% in humans. nih.gov

Role in Catalysis and Organocatalysis

1-Methylpyrrolidine-3-carboxylic Acid Analogues as Chiral Organocatalysts

Analogues of this compound, particularly those based on the pyrrolidine-3-carboxylic acid (β-proline) framework, are pivotal in asymmetric organocatalysis. core.ac.uk Unlike the more commonly studied L-proline (a pyrrolidine-2-carboxylic acid), these β-amino acid derivatives offer a different spatial arrangement of the crucial secondary amine and carboxylic acid functional groups. This structural distinction is fundamental to their catalytic behavior and the stereochemical pathways they promote. acs.orgacs.org

One notable analogue, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, has demonstrated significant utility as a catalyst in diastereo- and enantioselective organocatalytic reactions. core.ac.uk The introduction of a methyl group at the 5-position provides an additional stereocenter and steric element that can enhance facial discrimination of incoming substrates, leading to higher levels of stereocontrol. acs.orgorganic-chemistry.org

The design of these catalysts often involves modifying the pyrrolidine (B122466) ring to fine-tune their steric and electronic properties. beilstein-journals.org For instance, creating more constrained, bicyclic analogues like 7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to improve selectivity compared to the monocyclic β-proline. nih.gov This increased rigidity helps to lock the catalyst into a specific conformation, which can lead to a more ordered transition state and, consequently, higher enantioselectivity. nih.gov Furthermore, peptide-based catalysts incorporating a proline or β-proline unit are widely explored, as the peptide backbone can create a well-defined chiral pocket around the active site. acs.orgmdpi.com

Enantioselective Catalysis in Key Organic Transformations

The structural features of pyrrolidine-3-carboxylic acid analogues make them highly effective in a range of enantioselective transformations that proceed through enamine or iminium ion intermediates. The secondary amine acts as the catalytic center, forming a nucleophilic enamine with a donor ketone or aldehyde, while the carboxylic acid group often serves as a co-catalyst, activating the electrophile through hydrogen bonding. nih.gov

Catalysis of Asymmetric Michael Additions

In the realm of asymmetric Michael additions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, pyrrolidine-based organocatalysts are instrumental. They have been successfully employed to catalyze the addition of aldehydes and ketones to nitroolefins. beilstein-journals.orgnih.gov For example, newly synthesized pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org

The general mechanism involves the formation of a chiral enamine between the pyrrolidine catalyst and a donor aldehyde or ketone. This enamine then attacks the Michael acceptor (e.g., a nitroolefin). The stereochemistry of the resulting product is dictated by the specific conformation of the enamine and the direction from which the electrophile approaches, which is controlled by the chiral environment of the catalyst.

Catalysis of Asymmetric Aldol (B89426) Reactions

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been a major area of application for these catalysts. Proline and its derivatives are known to catalyze direct asymmetric aldol reactions between ketones and aldehydes with high efficiency. researchgate.netwikipedia.org Analogues of this compound, such as constrained bicyclic β-proline derivatives, have demonstrated enhanced selectivity in these reactions. nih.gov

The catalytic cycle, similar to other aminocatalyzed reactions, proceeds via an enamine intermediate formed from the ketone and the secondary amine of the catalyst. The carboxylic acid group of the catalyst plays a crucial role in activating the aldehyde electrophile and orienting it within the transition state assembly through hydrogen bonding. nih.gov This dual activation model is key to achieving high levels of stereocontrol. Research has shown that even small changes to the catalyst structure, such as in dipeptide catalysts containing (S)-proline, can significantly influence the diastereo- and enantioselectivity of the aldol products. acs.org

Catalysis of Asymmetric Mannich Reactions

The Mannich reaction, which involves the aminoalkylation of a carbonyl compound, is another key transformation where pyrrolidine-3-carboxylic acid derivatives have proven to be highly effective. Specifically, they are excellent catalysts for direct, enantioselective anti-Mannich-type reactions. nih.gov

(R)-3-Pyrrolidinecarboxylic acid is an efficient catalyst for the reaction between ketones and α-imino esters, yielding anti-Mannich products with excellent diastereoselectivity (up to >99:1 anti/syn) and enantioselectivity (up to 99% ee). acs.orgnih.gov Similarly, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid is a superior catalyst for the corresponding reactions involving aldehydes. acs.orgnih.gov This highlights the subtle but critical role of substituents on the pyrrolidine ring in tailoring the catalyst's activity for specific substrates.

Impact of Stereoisomerism on Catalytic Efficiency and Selectivity

The stereochemical configuration of the catalyst is paramount in determining the outcome of the reaction. The relative and absolute stereochemistry of the substituents on the pyrrolidine ring dictates the conformation of the transient enamine intermediate and controls the facial selectivity of the electrophilic attack.

A compelling example is found in the asymmetric Mannich reaction. (R)-3-pyrrolidinecarboxylic acid provides the anti-Mannich product with high selectivity. acs.orgnih.gov In contrast, (S)-proline (the 2-carboxylic acid analogue) is known to catalyze the same reaction to afford the corresponding syn-products. nih.gov This demonstrates that simply changing the position of the carboxylic acid group on the pyrrolidine ring from the 2- to the 3-position completely reverses the diastereoselectivity of the transformation. nih.gov

Furthermore, studies on catalysts like (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid reveal that the trans relationship between the 3-carboxylic acid and the 5-methyl group is crucial. acs.org This arrangement is thought to block one face of the enamine intermediate, forcing the imine electrophile to approach from the less hindered face, thus ensuring high anti-selectivity. acs.org The carboxylic acid group at the 3-position is believed to play a vital role in proton transfer and in directing the stereochemical outcome through a well-organized, hydrogen-bonded transition state. acs.orgacs.orgorganic-chemistry.org DFT studies on constrained β-proline analogues have also confirmed that the geometry of the carboxylic acid group in the transition state, which is influenced by the pyrrolidine ring conformation, is a key factor in determining enantioselectivity in aldol reactions. nih.gov

| Catalyst | Substrates | Major Product Diastereomer | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-3-Pyrrolidinecarboxylic acid | Ketone + α-Imino ester | anti | Up to 99% |

| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Aldehyde + α-Imino ester | anti | Up to >99% |

| (S)-Proline (2-carboxylic acid) | Ketone + α-Imino ester | syn | High |

Strategies for Improving Catalyst Solubility in Organic Reaction Systems

A practical limitation of simple amino acid catalysts like proline is their poor solubility in many common organic solvents, which can hinder their catalytic efficiency. nih.govrsc.org To overcome this, several strategies have been developed to create more soluble analogues of this compound and related compounds.

One effective approach is the introduction of lipophilic groups. For example, the synthesis of 4-tert-butyldimethylsiloxyproline, a derivative of proline, results in a catalyst with increased solubility in most organic solvents. rsc.org This modification not only broadens the range of applicable solvents but can also lead to improved catalytic performance compared to proline itself. rsc.orgresearchgate.net

Another strategy involves synthesizing catalyst derivatives designed to be more soluble in non-polar organic solvents. For instance, 3-methyl-β-proline was found to be more soluble in such solvents compared to the parent β-proline, which provided greater flexibility during the optimization of Mannich-type reactions. researchgate.net Immobilizing the catalyst on a solid support, such as a resin or mesoporous material like MCM-41, is another method to circumvent solubility issues, particularly in hydrophobic solvents. nih.gov This approach not only addresses solubility but also facilitates catalyst recovery and recycling.

| Strategy | Example | Advantage |

|---|---|---|

| Introduction of Lipophilic Groups | 4-tert-butyldimethylsiloxyproline | Increased solubility in a broader range of organic solvents, potentially improving reaction rates and yields. rsc.orgresearchgate.net |

| Alkylation of the Pyrrolidine Ring | 3-Methyl-β-proline | Enhanced solubility in non-polar organic solvents, allowing for more flexible reaction conditions. researchgate.net |

| Immobilization on Solid Supports | Proline anchored to Amberlite resin or MCM-41 | Overcomes solubility issues in hydrophobic media and allows for easy catalyst separation and reuse. nih.gov |

Biochemical Research and Biological Activity Investigations

Studies Related to Amino Acid Metabolism and Pathways

1-Methylpyrrolidine-3-carboxylic acid is classified as a derivative of the amino acid proline. smolecule.com Its structural similarity to endogenous amino acids makes it a valuable tool in biochemical research, particularly in studies concerning amino acid metabolism. chemimpex.com The compound is utilized to probe and understand the complex metabolic pathways within living organisms. chemimpex.com Xenobiotic carboxylic acids, depending on their structure, have the potential to be integrated into established metabolic cycles, where they can act as substrates for various enzymes and potentially alter cellular functions. researchgate.net While specific metabolic transformations of this compound are not extensively detailed in available literature, its role as a research compound is established for investigating these fundamental biological processes. chemimpex.com

Investigations into Neurotransmitter System Modulation

The pyrrolidine (B122466) scaffold, central to this compound, is a key feature in molecules designed to target neurological disorders through the modulation of neurotransmitter systems. smolecule.com Research indicates that derivatives containing this scaffold can interact with dopamine (B1211576) transporters, thereby influencing neurotransmitter homeostasis. smolecule.com The carboxylic acid group at the 3-position of the pyrrolidine ring is considered a critical feature for binding to dopaminergic receptors and transporters. smolecule.com

Furthermore, the stereochemistry of pyrrolidine derivatives plays a crucial role in their interaction with dopamine D2 receptors. nih.gov Studies on various N-[(1-alkyl-2-pyrrolidinyl)methyl] benzamides and carboxamides have shown that the absolute configuration (R or S) at the 2-position of the pyrrolidine ring can dramatically alter the compound's potency and binding affinity for these receptors. nih.gov This stereospecificity can even invert based on the length of other alkyl chains on the molecule, highlighting the nuanced structural requirements for effective neurotransmitter system modulation. nih.gov Additionally, research into other pyrrolidine-based structures has led to the development of potent antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), specifically NMDA receptors, which are vital for fast signal transmission in the central nervous system. nih.gov

Neuroprotective Efficacy Studies of this compound Derivatives

Derivatives of this compound have been investigated for their neuroprotective potential, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. smolecule.com The underlying mechanism is thought to involve the modulation of enzymes responsible for the breakdown of neurotransmitters, which could impact neuronal function and survival. smolecule.com

In experimental models of Parkinson's disease, certain pyrrolidine derivatives have demonstrated notable neuroprotective effects against toxin-induced loss of dopaminergic neurons. smolecule.com The proposed mechanism for this protection includes the preservation of vesicular dopamine storage and the reduction of cytosolic dopamine accumulation, which helps to prevent cell death caused by oxidative stress. smolecule.com

Separately, studies on novel pyrrolidine-2-one derivatives have shown promise in mitigating cognitive impairment in animal models. nih.gov These compounds were found to effectively counter behavioral and biochemical changes, such as deficits in learning and memory, induced by scopolamine. nih.gov The neuroprotective effects were linked to the inhibition of acetylcholinesterase (AChE) and the reduction of oxidative stress markers. nih.gov Other research has focused on modifying the glutamate residue in tripeptides containing proline to better understand the structural requirements for neuroprotective properties. nih.gov

General Biological Activity Screening and Profiling

The pyrrolidine-3-carboxylic acid framework has served as the basis for the synthesis of derivatives with a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov The versatility of this scaffold allows for structural modifications that can lead to compounds with potent biological effects. nih.gov

Several studies have synthesized and screened derivatives of 5-oxopyrrolidine-3-carboxylic acid for antibacterial activity against various pathogens. nih.govnih.gov These investigations have identified compounds with moderate to significant efficacy against both Gram-positive and Gram-negative bacteria.

For instance, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and tested against bacteria such as Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus, and Escherichia coli. nih.gov Specific hydrazone derivatives from this series showed potent inhibition. One derivative with a benzylidene moiety demonstrated very strong inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL, which was superior to the control antibiotic cefuroxime (B34974) (MIC 7.8 μg/mL). nih.gov Another hydrazone with a 5-nitrothien-2-yl fragment also surpassed the efficacy of cefuroxime against most of the tested strains. nih.gov

| Derivative Type | Bacterial Strain | Activity (MIC in μg/mL) | Reference Compound (MIC in μg/mL) |

|---|---|---|---|

| Hydrazone with benzylidene moiety | S. aureus | 3.9 | Cefuroxime (7.8) |

| Hydrazone with 5-nitrothien-2-yl fragment | Multiple strains | Surpassed control | Cefuroxime (7.8) |

| 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Not specified | Highest activity in its series | Not specified |

In another study, derivatives of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were prepared, and it was found that 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide exhibited the highest antibacterial activity within the tested series. ktu.lt

Screening of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has also revealed potential anticancer and antifungal activities. mdpi.com These compounds showed structure-dependent activity against Gram-positive pathogens and drug-resistant fungi, including Candida auris isolates. mdpi.com In anticancer assays using an A549 human pulmonary cancer cell culture model, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in understanding the ligand-receptor interactions that underpin the biological activity of a compound.

Derivatives of 1-methylpyrrolidine-3-carboxylic acid have been investigated for their binding affinity to various receptors. For instance, studies have shown that these derivatives can interact with the dopamine (B1211576) transporter (DAT), a key protein in the regulation of dopamine levels in the brain. smolecule.com The pyrrolidine (B122466) ring provides a suitable scaffold for positioning the critical carboxylic acid group within the transporter's binding pocket. smolecule.com

Furthermore, the this compound scaffold has been identified as a component of allosteric inhibitors of reverse transcriptase. smolecule.com These compounds bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's function. smolecule.com The N-methyl group often contributes to binding affinity through hydrophobic interactions, while the carboxylic acid functionality can form key hydrogen bonds with amino acid residues in the binding site. smolecule.com

The stereochemistry of this compound and its derivatives is a significant determinant of their binding mode and subsequent biological activity. smolecule.com Different stereoisomers can exhibit markedly different interactions with enantioselective protein binding sites. smolecule.com The carboxylic acid at the 3-position has been identified as a crucial feature for binding to dopaminergic receptors, with modifications to this group leading to a significant decrease in activity. smolecule.com

Quantum Chemical Calculations of Electronic and Steric Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and steric properties of a molecule. nih.govarabjchem.orgresearchgate.netconsensus.appacs.org These calculations are vital for predicting a molecule's reactivity, stability, and intermolecular interactions.

For pyrrolidine derivatives, DFT studies have been employed to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govarabjchem.org The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a region of high negative potential around the carboxylic acid oxygen atoms, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors.

Conformational Analysis and Dynamic Behavior of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific conformation and the dynamic behavior of the ring are critical for a molecule's biological activity as they dictate the spatial arrangement of its functional groups.

The puckering of the pyrrolidine ring can be influenced by the nature and position of substituents. nih.gov In proline, a related pyrrolidine-containing amino acid, the ring can adopt Cγ-exo and Cγ-endo envelope conformations. nih.gov For this compound, the presence of the methyl group on the nitrogen and the carboxylic acid at the 3-position will influence the conformational equilibrium of the ring.

Computational studies on N-substituted pyrrolidines have shown that the energy barrier between different conformers is relatively low, indicating that the ring is flexible and can readily interconvert between different puckered forms. researchgate.net The relative populations of these conformers can be estimated using thermodynamic calculations, such as the Boltzmann weighting factor. researchgate.net The dynamic behavior of the pyrrolidine ring is an important factor to consider in molecular docking studies, as the receptor may bind to a specific, higher-energy conformation of the ligand.

In Silico Prediction of Biological Activity and ADME/Tox Properties

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound, as well as its potential biological activities. researchgate.net These predictions help to identify promising drug candidates and flag potential liabilities before costly experimental studies are undertaken.

For this compound, various computational models can be used to predict its physicochemical properties, which are important determinants of its ADME profile. These include properties like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA).

Based on its structure, this compound is expected to have a relatively low logP value, suggesting good aqueous solubility. Its polar surface area, contributed by the carboxylic acid and the nitrogen atom, will influence its ability to cross biological membranes.

Toxicity predictions can be made by comparing the structure of the compound to a database of molecules with known toxicological profiles. Potential toxicities that can be assessed in silico include mutagenicity, carcinogenicity, and hepatotoxicity.

In silico prediction of biological activity involves screening the compound against virtual models of a wide range of biological targets. This can help to identify potential therapeutic applications for the compound and also to predict potential off-target effects.

Advanced Analytical Methodologies for Research Characterization of 1 Methylpyrrolidine 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-methylpyrrolidine-3-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The N-methyl group would appear as a singlet, while the protons on the pyrrolidine (B122466) ring would present as a series of complex multiplets due to spin-spin coupling between adjacent, non-equivalent protons. The proton on the chiral carbon (C3) and the protons on the adjacent carbons (C2 and C4) would give rise to these complex splitting patterns. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

Similarly, the ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides insight into their functional group identity (e.g., alkyl, N-substituted carbon, carbonyl). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish direct ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the connectivity and completing the structural assignment.

Table 8.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| N-CH₃ | ¹H | 2.2 - 2.8 | Singlet (s) |

| Pyrrolidine Ring CH₂, CH | ¹H | 1.8 - 3.5 | Multiplets (m) |

| COOH | ¹H | 10.0 - 13.0 | Broad Singlet (br s) |

| N-CH₃ | ¹³C | 40 - 45 | Quartet |

| Pyrrolidine Ring CH₂ | ¹³C | 25 - 60 | Triplet |

| Pyrrolidine Ring CH | ¹³C | 40 - 50 | Doublet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high precision. It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.org In MS, the molecule is ionized and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous calculation of the elemental formula (C₆H₁₁NO₂). nih.gov The nominal molecular weight is 129.16 g/mol , and the expected monoisotopic mass is 129.078978594 Da. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺. The subsequent fragmentation of this ion provides a unique fingerprint that aids in structural confirmation. Key fragmentation pathways for this compound would include:

Loss of the carboxyl group: A prominent fragmentation involves the cleavage of the C-C bond adjacent to the carboxyl group, resulting in the loss of a COOH radical (45 Da), leading to a fragment ion at m/z 84. miamioh.eduyoutube.com

Alpha-Cleavage: As a tertiary amine, alpha-cleavage is a characteristic fragmentation pathway. This involves the cleavage of a C-C bond adjacent to the nitrogen atom, which can lead to the formation of various stable fragment ions.

Ring Fragmentation: The pyrrolidine ring itself can undergo cleavage to produce a series of smaller fragment ions.

Table 8.2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Information Provided |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₂ | Elemental Composition |

| Molecular Weight | 129.16 g/mol | Molar Mass |

| Exact Mass | 129.0790 Da | High-precision mass for formula confirmation |

| Molecular Ion Peak [M+H]⁺ | m/z 130 | Confirmation of molecular weight (ESI) |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for separating its enantiomers. chemimpex.com The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For purity analysis, reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol (B129727) with a buffer). The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥ 95% are commonly reported for commercial samples. chemimpex.com

Since this compound possesses a chiral center at the C3 position, it can exist as two non-superimposable mirror images called enantiomers ((R) and (S)). Chiral HPLC is the predominant method for separating and quantifying these enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Common CSPs for separating chiral acids include those based on derivatized polysaccharides (cellulose or amylose) or macrocyclic glycopeptides (such as teicoplanin or vancomycin). researchgate.netsigmaaldrich.com The separation of enantiomers is critical in pharmaceutical research, as they can have different biological activities.

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule, including its absolute stereochemistry. This technique is unparalleled in its ability to provide an unambiguous assignment of the (R) or (S) configuration at the chiral center of this compound or its derivatives.

The method requires the compound to be in a crystalline form. A single, high-quality crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. Computational analysis of this pattern yields a detailed three-dimensional electron density map of the molecule, from which precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

For chiral molecules, the analysis of the diffraction data (using anomalous dispersion) can determine the absolute configuration of the structure, providing a definitive answer to its stereochemistry without the need for reference to other chiral compounds. While obtaining a suitable crystal can be a challenge, the structural information it provides is considered the "gold standard" for stereochemical assignment. mdpi.com

Table 8.4: Information Obtained from X-ray Crystallography

| Structural Parameter | Description |

|---|---|

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | Accurate measurements of the distances between bonded atoms and the angles they form. |

| Torsional Angles | Describes the conformation of the molecule and the pyrrolidine ring puckering. |

| Absolute Stereochemistry | Unambiguous assignment of the configuration (R or S) at the C3 chiral center. |

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

The synthesis of this compound and its subsequent reactions can be monitored in real-time using various spectroscopic techniques. These methods allow researchers to track the consumption of reactants and the formation of products, providing valuable insights into reaction progress, endpoint determination, and kinetics.

Fourier-transform infrared (FT-IR) spectroscopy is particularly well-suited for this purpose, often using an in-situ Attenuated Total Reflectance (ATR) probe immersed directly in the reaction mixture. mdpi.com The formation of this compound can be monitored by observing the appearance and growth of the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group, typically found in the 1700-1730 cm⁻¹ region of the spectrum. researchgate.net Simultaneously, the disappearance of vibrational bands specific to the reactants can be tracked. By plotting the absorbance of a characteristic peak against time, a reaction profile can be generated, from which kinetic information, such as the reaction rate, can be derived.

Other techniques, such as UV-Visible spectroscopy, can be employed if the reactants or products contain a suitable chromophore. These process analytical technology (PAT) tools are crucial for optimizing reaction conditions, ensuring reaction completion, and improving process understanding and control. irdg.org

Table 8.5: Spectroscopic Methods for Reaction Monitoring

| Technique | Parameter Monitored | Application in Synthesis/Reactions |

|---|---|---|

| FT-IR Spectroscopy | Vibrational band intensity (e.g., C=O stretch at ~1700 cm⁻¹) | Real-time tracking of carboxylic acid formation; monitoring reactant consumption. |

| UV-Visible Spectroscopy | Absorbance at a specific wavelength (λ_max) | Monitoring reactions involving chromophoric starting materials or products. |

| NMR Spectroscopy | Signal intensity of specific proton or carbon nuclei | Tracking the conversion of reactants to products over time by analyzing aliquots. |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 1-methylpyrrolidine-3-carboxylic acid and its derivatives. A key focus will be on improving atom economy, which seeks to maximize the incorporation of starting materials into the final product, thereby minimizing waste. One promising avenue is the use of organocatalytic enantioselective Michael addition reactions. rsc.orgoist.jp These reactions offer a concise route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org By utilizing readily available starting materials like enoates and nitroalkanes, this approach provides a short, two-step synthesis at low temperatures with high stereoselectivity. oist.jp

Development of Highly Selective Pharmacological Agents Based on the this compound Scaffold

The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery, and the this compound framework is a promising starting point for developing highly selective pharmacological agents. researchgate.netnih.gov The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of pharmacophore space, which can lead to enhanced target selectivity and improved biological activity. researchgate.netnih.gov

Future research will likely focus on leveraging this scaffold to target a range of diseases. For instance, derivatives of pyrrolidine-3-carboxylic acid have shown potential as agonists for G-protein coupled receptor 40 (GRP40), which is a target for the treatment of type 2 diabetes. nih.gov The stereochemistry of substituents on the pyrrolidine ring has been shown to be crucial for achieving the desired pharmacological effect, such as inducing a pure antagonist effect on the estrogen receptor α (ERα) for potential applications in breast cancer treatment. nih.gov

Furthermore, the this compound scaffold can be incorporated into the design of novel anti-inflammatory and analgesic agents. nih.gov By synthesizing new derivatives and evaluating their interactions with targets like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, researchers can identify lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of positive allosteric modulators for receptors like the M1 muscarinic receptor, based on related carboxylic acid scaffolds, also presents a promising strategy for treating cognitive decline in conditions such as Alzheimer's disease. nih.gov The exploration of this scaffold for novel antimicrobial and anticancer agents is also an active area of research. mdpi.com

Elucidation of Detailed Mechanistic Insights into Biological and Catalytic Actions

A deeper understanding of the mechanisms by which this compound and its derivatives exert their biological and catalytic effects is crucial for their rational design and optimization. In the realm of catalysis, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the mode of action of bifunctional organocatalysts derived from pyrrolidine. nih.govresearchgate.net For example, studies on squaramide-derived bifunctional organocatalysts have revealed the importance of hydrogen bonding and π-π interactions in controlling the enantioselectivity of cycloaddition reactions. nih.govresearchgate.net Future work in this area could involve detailed mechanistic studies of other catalytic systems that utilize the this compound scaffold.